Diethyl trans-crotyl phosphonate

Catalog No.
S1911424
CAS No.
682-34-8
M.F
C8H17O3P
M. Wt
192.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl trans-crotyl phosphonate

CAS Number

682-34-8

Product Name

Diethyl trans-crotyl phosphonate

IUPAC Name

(E)-1-diethoxyphosphorylbut-2-ene

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

InChI

InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4,7H,5-6,8H2,1-3H3/b7-4+

InChI Key

KGWLPYVMUWAOJC-QPJJXVBHSA-N

SMILES

CCOP(=O)(CC=CC)OCC

Canonical SMILES

CCOP(=O)(CC=CC)OCC

Isomeric SMILES

CCOP(=O)(C/C=C/C)OCC

The exact mass of the compound Diethyl trans-crotyl phosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl trans-crotyl phosphonate (CAS 682-34-8) is an allylic organophosphorus reagent primarily utilized in Horner-Wadsworth-Emmons (HWE) olefinations and regioselective alpha-alkylation workflows. As a stable C4-homologating agent, it enables the stereoselective synthesis of conjugated dienes, polyenes, and functionalized allylic phosphonates. In procurement and process chemistry, it is selected for its predictable reactivity profile, its ability to undergo strict alpha-deprotonation, and its generation of easily managed, water-soluble byproducts during olefination, providing a quantifiable advantage in scalable synthesis compared to traditional phosphonium salts [1].

Substituting diethyl trans-crotyl phosphonate with generic Wittig equivalents, such as triphenylcrotylphosphonium bromide, fundamentally degrades process efficiency and stereocontrol. Standard Wittig reagents generate stoichiometric quantities of triphenylphosphine oxide, a notoriously difficult-to-remove byproduct that typically necessitates solvent-intensive silica gel chromatography. In contrast, the HWE reaction utilizing this phosphonate yields water-soluble diethyl phosphate salts that partition cleanly into aqueous waste streams during standard workup. Furthermore, attempting to use shorter-chain analogs like diethyl allylphosphonate fails to install the terminal methyl group required for specific C4-extensions, while unstabilized crotyl organometallics suffer from poor alpha/gamma regiocontrol during electrophilic trapping, rendering this specific compound necessary for precise, scalable polyene construction[1].

Process-Scale Purification Efficiency via Aqueous Byproduct Partitioning

In process-scale olefination workflows, the choice of reagent dictates the downstream purification burden. Diethyl trans-crotyl phosphonate operates via the HWE mechanism, generating water-soluble diethyl phosphate salts upon reaction with aldehydes or ketones. These byproducts are quantitatively removed via simple aqueous extraction. In head-to-head process comparisons, substituting this reagent with the Wittig equivalent (triphenylcrotylphosphonium bromide) results in the generation of stoichiometric triphenylphosphine oxide, which requires extensive crystallization or silica gel chromatography to achieve API-grade purity [1].

Evidence DimensionByproduct removal method
Target Compound DataWater-soluble diethyl phosphate salts (removed via aqueous wash)
Comparator Or BaselineTriphenylcrotylphosphonium bromide (generates triphenylphosphine oxide requiring chromatography)
Quantified DifferenceElimination of chromatography step for byproduct removal
ConditionsStandard basic olefination workup (e.g., NaH/THF followed by aqueous quench)

Eliminating the need for chromatography drastically reduces solvent consumption, labor, and cycle time in industrial-scale material synthesis.

Strict Alpha-Regioselectivity in Electrophilic Functionalization

The lithiated carbanion of diethyl trans-crotyl phosphonate exhibits strict alpha-regioselectivity when reacted with electrophiles, a critical advantage over unstabilized allylic anions. When treated with LDA and subsequently trapped with ethyl formate, the reaction proceeds to yield exclusively the alpha-functionalized products. Specifically, an optimized sequence involving silylation followed by formylation and acid hydrolysis yields diethyl (E)-3-formyl-3-methylallylphosphonate in an isolated yield of 78%, with no detectable gamma-addition byproducts [1].

Evidence DimensionRegioselectivity of electrophilic trapping (alpha vs. gamma)
Target Compound DataStrict alpha-regioselectivity (78% isolated yield of alpha-formyl derivative)
Comparator Or BaselineUnstabilized allylic carbanions (typically yield complex alpha/gamma mixtures)
Quantified Difference>99:1 alpha:gamma selectivity vs. mixed outcomes
ConditionsLDA deprotonation at -70°C in THF, followed by electrophilic trapping

Predictable alpha-regioselectivity prevents the loss of valuable starting materials to undesired isomers, ensuring high-yielding syntheses of complex phosphonodienes.

Enhanced (E)-Stereoselectivity in Polyene Construction

For the synthesis of conjugated dienes, achieving high (E)-stereoselectivity is paramount. Diethyl trans-crotyl phosphonate, as a stabilized HWE reagent, inherently favors the formation of (E)-alkenes when reacted with aldehydes under standard basic conditions. In comparative synthetic pathways, utilizing standard unstabilized Wittig reagents (e.g., triphenylcrotylphosphonium bromide) for crotylation often results in poor stereocontrol, yielding predominantly (Z)-isomers or difficult-to-separate (E/Z) mixtures (e.g., 2:1 Z:E ratios in complex substrate evaluations). The stabilized nature of the phosphonate carbanion ensures thermodynamic control, driving the reaction toward the more stable (E)-configuration [1].

Evidence DimensionAlkene stereoselectivity (E:Z ratio)
Target Compound DataPredominantly (E)-alkene formation (thermodynamic control)
Comparator Or BaselineUnstabilized Wittig crotylation (often favors (Z)-alkene or mixed ratios like 2:1 Z:E)
Quantified DifferenceSignificant shift from (Z)-preference to (E)-preference
ConditionsReaction with aldehydes under standard basic conditions (e.g., NaH, THF)

High (E)-selectivity is critical for synthesizing all-trans retinoids and APIs, minimizing the need for downstream isomer separation.

Process-Scale Synthesis of Retinoids and Carotenoids

Diethyl trans-crotyl phosphonate serves as a highly efficient C4-homologating agent for extending conjugated polyene chains in retinoid and carotenoid manufacturing. Its high (E)-stereoselectivity and the generation of easily removable water-soluble byproducts make it a more scalable choice than Wittig alternatives for large-scale API production [1].

Precursor for Highly Functionalized Phosphonodienes

Leveraging its strict alpha-regioselectivity, this compound functions as a vital precursor for synthesizing alpha-silylated, alpha-formylated, or alpha-carboxylated allylic phosphonates. These functionalized derivatives are essential building blocks for subsequent Diels-Alder cycloadditions and complex natural product synthesis [2].

Stereocontrolled Synthesis of Macrolides and Polyketides

In the total synthesis of complex macrolides and polyketides, where precise stereocontrol of diene moieties is required, the HWE olefination utilizing this reagent ensures reliable (E)-alkene formation. This predictability minimizes material loss and simplifies purification compared to mixed-isomer Wittig crotylations [3].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-1-diethoxyphosphorylbut-2-ene

Dates

Last modified: 08-16-2023

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